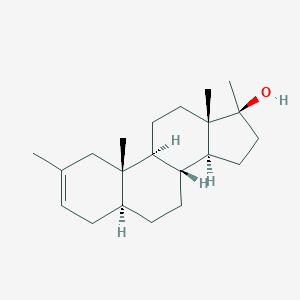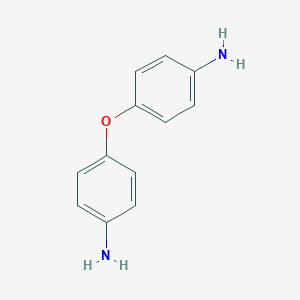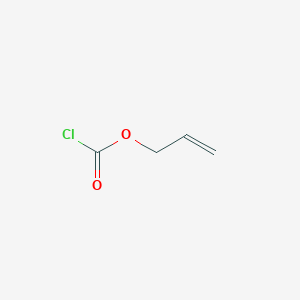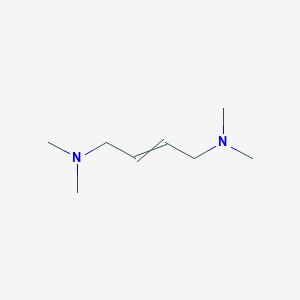
N,N,N',N'-Tetramethyl-2-butene-1,4-diamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves metalation reactions with organolithium reagents. For example, a study by Rausch and Ciappenelli (1967) on the metalation of benzene and ferrocene by n-butyllithium and N,N,N',N'-tetramethylethylenediamine showcases how these reagents can be used to create organometallic complexes, which might reflect on the synthesis methods of similar diamines (Rausch & Ciappenelli, 1967).
Molecular Structure Analysis
The molecular and crystal structure of related diamines has been studied through X-ray crystallography. Jian et al. (2006) provided insights into the structural configuration of related compounds, which could help understand the molecular geometry and electron distribution in N,N,N',N'-Tetramethyl-2-butene-1,4-diamine (Jian et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving similar diamines include metalation, coordination to metal centers, and participation in redox reactions. For instance, the interaction between Pt(II) centers and different bridging diamines, as discussed by Hofmann and Eldik (2003), can give insights into the reactivity and coordination behavior of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine (Hofmann & Eldik, 2003).
Physical Properties Analysis
The physical properties of diamines, such as solubility, melting point, and boiling point, are crucial for their application in synthesis and industrial processes. While specific data for N,N,N',N'-Tetramethyl-2-butene-1,4-diamine is not readily available, studies on similar compounds can provide a basis for understanding its physical behavior.
Chemical Properties Analysis
Diamines exhibit a range of chemical properties including basicity, reactivity towards acids and electrophiles, and the ability to form chelates with metals. The redox-noninnocence of a similar ligand, N,N'-bis(6-methyl-2-pyridylmethylene)ethane-1,2-diamine, as investigated by Mondal, Weyhermüller, and Wieghardt (2009), might offer parallels to the redox behavior of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine (Mondal, Weyhermüller, & Wieghardt, 2009).
Wissenschaftliche Forschungsanwendungen
Electrochemiluminescence Studies : It's used for studying the electrochemiluminescence activity of tertiary amines at low tris(2,2'-bipyridyl)ruthenium(II) concentrations (Han et al., 2010).
Synthesis of Vic-Dioxime Complexes : This compound plays a role in the synthesis of new vic-dioxime complexes, which can form mononuclear complexes with metals like Co(II) and Ni(II) (Canpolat & Kaya, 2005).
Metal Chalcogenide Nanocrystals : It's involved in studies related to metal carboxylate displacement and binding in metal chalcogenide nanocrystals (Anderson et al., 2013).
Complex Formation Reactions of Iodine : The compound is used in studying complex formation reactions of iodine with polyamine ligands (Afkhami et al., 2008).
Molecular Arrangement and Thermal Stability : It is utilized in research focusing on molecular arrangement and thermal stability (Hosokai et al., 1999).
Synthesis of Macrocyclic Complexes : N,N,N',N'-Tetramethyl-2-butene-1,4-diamine is used as a template for synthesizing and characterizing macrocyclic complexes of metal(II) and diamines in the presence of lead(II) ion (Tadokoro et al., 1991).
Preparation of MnII Complexes : It's used in the preparation of diverse MnII complexes with pyridyl/imine ligands (Karmakar et al., 2006).
Thermodynamic Studies of Metal-Ligand Bond Formation : This compound is involved in thermodynamic studies of metal-ligand bond formation (Farhangi & Graddon, 1974).
CO2 Absorption Research : It has potential as a bicarbonate forming absorbent in CO2 absorption studies (Xiao et al., 2020).
Chemical and Biological Research Applications : Ni(II) complexes derived from this compound have potential applications in chemical and biological research (Pioquinto-Mendoza et al., 2015).
Safety And Hazards
This compound is classified as a flammable liquid (Flam. Liq. 3) and skin corrosive (Skin Corr. 1B) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety precautions include using personal protective equipment, avoiding breathing vapors, mist or gas, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and being aware of vapors accumulating to form explosive concentrations .
Eigenschaften
IUPAC Name |
(E)-N,N,N',N'-tetramethylbut-2-ene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-9(2)7-5-6-8-10(3)4/h5-6H,7-8H2,1-4H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEDAAUECWBMLW-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883306 | |
| Record name | 2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N',N'-Tetramethyl-2-butene-1,4-diamine | |
CAS RN |
111-52-4, 4559-79-9 | |
| Record name | (2E)-N1,N1,N4,N4-Tetramethyl-2-butene-1,4-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N',N'-Tetramethylbut-2-enylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004559799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-tetramethylbut-2-enylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.663 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-N,N,N',N'-tetramethylbut-2-ene-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



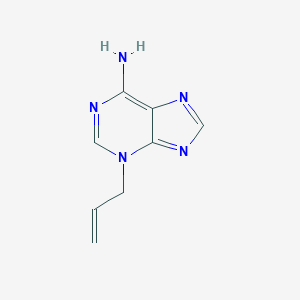
![(3Ar,4r,6s,6as)-methyl 4-(tert-butoxycarbonylamino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3ah-cyclopenta[d]isoxazole-6-carboxylate](/img/structure/B41463.png)
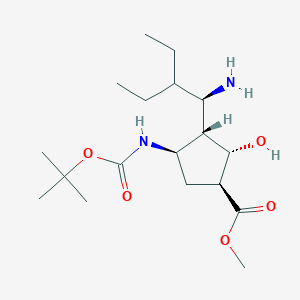

![Ethyl 3-[ethoxy(methyl)phosphoryl]propanoate](/img/structure/B41473.png)
![Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-](/img/structure/B41474.png)


